(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
Overview
Description
(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate: is an organophosphorus compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro(phenoxy)phosphoryl group attached to an amino propanoate backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves the reaction of ethyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general reaction scheme can be represented as follows:
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Starting Materials:
- Ethyl 2-amino propanoate
- Chloro(phenoxy)phosphoryl chloride
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Reaction Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Catalyst: Triethylamine or pyridine
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Procedure:
- The ethyl 2-amino propanoate is dissolved in the solvent and cooled to 0°C.
- Chloro(phenoxy)phosphoryl chloride is added dropwise to the solution with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid
- Major products: Phosphine oxides
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Reduction:
- Reduction of the compound can occur at the chloro group, converting it to a hydroxyl group.
- Common reagents: Lithium aluminum hydride, sodium borohydride
- Major products: Hydroxy(phenoxy)phosphoryl derivatives
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Substitution:
- The chloro group can be substituted with various nucleophiles, such as amines or thiols.
- Common reagents: Ammonia, primary or secondary amines, thiols
- Major products: Amino(phenoxy)phosphoryl or thio(phenoxy)phosphoryl derivatives
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphoryl groups.
- Employed in the study of stereochemistry and chiral synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphoryl transfer.
- Explored for its role in modulating biological pathways through phosphorylation.
Medicine:
- Potential applications in drug design and development, particularly as a precursor for phosphorylated drugs.
- Studied for its effects on cellular signaling pathways and potential therapeutic benefits.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with molecular targets through phosphorylation. The compound can transfer its phosphoryl group to nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.
Comparison with Similar Compounds
- (2S)-Ethyl 2-((phenoxy)phosphoryl)amino)propanoate
- (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)butanoate
- (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
Comparison:
- (2S)-Ethyl 2-((phenoxy)phosphoryl)amino)propanoate lacks the chloro group, which may affect its reactivity and interaction with nucleophiles.
- (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)butanoate has a longer carbon chain, potentially altering its steric properties and biological activity.
- (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate has a methyl group instead of an ethyl group, which may influence its solubility and reactivity.
The uniqueness of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)/t9-,18?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSWTKBLAQFFX-JUGYALQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClNO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461378 | |
Record name | Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245078-14-2 | |
Record name | Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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